molecular formula C17H14O2 B8513608 2-benzylidene-6-methoxy-3H-inden-1-one

2-benzylidene-6-methoxy-3H-inden-1-one

Cat. No.: B8513608
M. Wt: 250.29 g/mol
InChI Key: WLNXGKLGUVFTLX-UHFFFAOYSA-N
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Description

2-benzylidene-6-methoxy-3H-inden-1-one is a useful research compound. Its molecular formula is C17H14O2 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-benzylidene-6-methoxy-3H-inden-1-one

InChI

InChI=1S/C17H14O2/c1-19-15-8-7-13-10-14(17(18)16(13)11-15)9-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3

InChI Key

WLNXGKLGUVFTLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(=CC3=CC=CC=C3)C2=O)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 9.66 g (59.6 mmol) of 6-methoxy-1-indanone and 6.32 g (59.6 mmol) of benzaldehyde in 10 ml ethanol was added 9.66 ml of a 4% KOH in ethanol solution. The reaction was stirred 1 hour and then added to 300 ml water and the pH of the quench adjusted to 2 with 1N hydrochloric acid. The resultant mixture was extracted with 3×300 ml ether, and the extracts combined, dried over MgSO4, evaporated and the residue triturated with ether to yield 10.8 g (72%) of present title compound as a solid. 1 -NMR(CDCl3, 300 MHz)delta(ppm): 3.80 (s, OCH3), 3.92 (s, CH2), 7.13 (dd, J=8, 2 Hz, ArH), 7.35 (m, 4ArH and vinyl H) and 7.6 (m, 3ArH).
Quantity
9.66 g
Type
reactant
Reaction Step One
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Methoxy-1-indanone (10 g, 61.2 mmol), benzaldehyde (7.85 g, 74.0 mmol), piperidine (1.05 g, 12.3 mmol), and acetic acid (4.4 g, 74.0 mmol) were refluxed in toluene (150 ml) for 3 hours. After the reaction mixture was cooled to room temperature, the solvent was distilled off under reduced pressure. The residue was diluted with water and extracted with ethyl acetate. The extract was washed serially with saturated saline and water and dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure. The resulting crystals were washed with diethyl ether to provide the title compound (yield 2.3 g, 80%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
80%

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